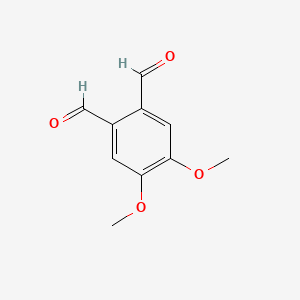

4,5-Dimethoxyphthalaldehyde

Descripción

Established Synthetic Routes and Precursor Chemistry

A well-established and frequently cited method for synthesizing 4,5-Dimethoxyphthalaldehyde begins with veratric acid. sci-hub.st This multi-step sequence involves the intermediate lactone, m-meconine. sci-hub.st This classical approach highlights a linear synthesis pathway where the starting material is sequentially modified through several chemical transformations to yield the final product. youtube.comyoutube.comyoutube.com The choice of veratric acid as a precursor is strategic due to the presence of the desired dimethoxy-substituted benzene (B151609) ring, which forms the core structure of the target molecule.

The transformation from veratric acid to m-meconine is a key step in this synthetic sequence. From m-meconine, further reactions are carried out to introduce the two aldehyde functionalities at the appropriate positions on the aromatic ring, ultimately leading to this compound.

For instance, a hypothetical convergent route might involve the coupling of two smaller, functionalized aromatic pieces. This method is often employed in the synthesis of complex molecules to maximize efficiency. scholarsresearchlibrary.comnih.gov

Reaction Conditions and Mechanistic Considerations in Synthesis

The success of any synthetic route to this compound is highly dependent on the careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

The choice of catalysts and reagents is paramount in directing the outcome of the synthesis. nih.govst-andrews.ac.uk In many organic transformations, catalysts are employed to lower the activation energy of a reaction, thereby increasing the reaction rate and often influencing the selectivity. nih.govst-andrews.ac.uk For the introduction of aldehyde groups, various oxidizing agents and catalytic systems can be utilized. The selection of a particular system will depend on the nature of the precursor and the desired reaction conditions.

For example, in reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds, specific catalysts can be crucial for achieving the desired product. beilstein-journals.orgfrontiersin.org The literature on related compounds suggests that transition metal catalysts are often employed in cross-coupling reactions that could be adapted for a convergent synthesis of this compound. beilstein-journals.org

Table 1: Examples of Reagents in Related Syntheses

| Reagent/Catalyst | Role in Synthesis |

|---|---|

| Hydrazine (B178648) Hydrate (B1144303) | Used in the formation of phthalazine (B143731) derivatives from phthalaldehydes. thieme-connect.de |

| Sodium Ethoxide | Can be used as a base in condensation reactions. sci-hub.st |

| Magnesium Sulfate | Employed as a drying agent to remove water from the reaction mixture. sci-hub.st |

| Palladium on Carbon (Pd/C) | A common catalyst for hydrogenation reactions. nih.gov |

Solvent Effects and Reaction Environment Optimization

The reaction environment, particularly the choice of solvent, can significantly influence the course of a chemical reaction. su.edu.lynih.govbeilstein-journals.orgsioc-journal.cncsic.es Solvents can affect the solubility of reactants, the stability of intermediates, and the rate of reaction. su.edu.lynih.govbeilstein-journals.org In the synthesis of this compound and its derivatives, both polar and nonpolar solvents have been utilized depending on the specific reaction step.

Table 2: Solvents Used in Related Synthetic Procedures

| Solvent | Reaction Type | Reference |

|---|---|---|

| Dry Ethanol | Domino reaction for isoquinoline (B145761) synthesis | sci-hub.st |

| Chloroform (B151607) | General reaction medium | thieme-connect.de |

| Acetic Acid | Can alter regioselectivity in cyclization reactions | beilstein-journals.org |

Control of Regioselectivity and Yield Optimization

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the synthesis of this compound, controlling the regioselective introduction of the two aldehyde groups is crucial, especially when starting from a non-symmetrically substituted precursor. The directing effects of the methoxy (B1213986) groups on the aromatic ring play a significant role in determining the position of electrophilic substitution.

Optimizing the yield involves a systematic approach to adjusting reaction parameters such as temperature, reaction time, and the concentration of reactants and catalysts. nih.govrsc.orgmiddlebury.edu For example, in the synthesis of an ethyl isoquinoline-3-carboxylate from this compound, the reaction was monitored by Thin Layer Chromatography (TLC), and the solvent was removed in vacuo to isolate the product. sci-hub.st Such purification and monitoring techniques are essential for achieving high yields of the desired compound. The use of specific catalysts can also be a key factor in controlling the regioselectivity of a reaction. nih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

4,5-dimethoxyphthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWVJRSBQCVFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317623 | |

| Record name | 4,5-dimethoxyphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43073-12-7 | |

| Record name | NSC319475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxyphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethylphthalanhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dimethoxyphthalaldehyde

Green Chemistry Principles in 4,5-Dimethoxyphthalaldehyde Production

Sustainable synthesis aims to utilize renewable feedstocks, employ less hazardous reagents, and design processes that are inherently safer and more efficient. For this compound, several pathways have been developed, each with distinct characteristics when evaluated against sustainability criteria.

One established pathway begins with 1,2-dimethoxybenzene (B1683551) (veratrole) , which can be sourced from more sustainable, bio-based precursors like catechol or guaiacol. This route involves a two-step process:

Bis-halomethylation : 1,2-dimethoxybenzene is first converted into 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (B178223) or the corresponding bromo-derivative, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. prepchem.comnih.govnii.ac.jp This step typically uses paraformaldehyde and a strong acid like hydrochloric or hydrobromic acid. prepchem.comnih.gov

Oxidation via the Sommelet Reaction : The resulting di-halogenated intermediate is then oxidized to form the final dialdehyde (B1249045) product. The Sommelet reaction, which employs hexamine and subsequent hydrolysis, is a classic method for this transformation. wikipedia.orggoogle.com While effective, this reaction often requires solvents such as chloroform (B151607) and generates amine byproducts, which presents environmental and safety challenges. google.com

A second prominent synthetic route also starts from 1,2-dimethoxybenzene but proceeds through a different set of intermediates:

Dibromination : The aromatic ring of 1,2-dimethoxybenzene is first brominated to produce 1,2-dibromo-4,5-dimethoxybenzene. rsc.org This step uses elemental bromine, a hazardous and highly reactive substance.

Lithiation and Formylation : The dibrominated compound undergoes a double lithium-halogen exchange using a potent organometallic base like n-butyllithium (n-BuLi) at very low temperatures (-78 °C). The resulting organolithium intermediate is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the two aldehyde groups. rsc.org This method's sustainability is impacted by the need for cryogenic temperatures, which is energy-intensive, and the use of pyrophoric and moisture-sensitive reagents that necessitate stringent safety protocols and inert reaction conditions.

Another noted, though less detailed, pathway involves a three-step sequence starting from veratric acid and proceeding through an m-meconine lactone intermediate. sci-hub.st The viability and green credentials of this route would depend on the specific reagents and conditions used in each of the three steps.

A critical metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. [17 from previous search] A higher atom economy signifies less waste generation.

The process efficiency of the primary synthetic routes for this compound can be compared by assessing their respective atom economies.

Pathway 1: Sommelet Reaction Route

A more direct assessment involves the key oxidation step: C₁₀H₁₂Br₂O₂ + (CH₂)₆N₄ + 4H₂O → C₁₀H₁₀O₄ + 2NH₄Br + other amine byproducts

Calculating the atom economy for such a complex, multi-reagent process is challenging without isolating a single balanced equation. However, the use of hexamine as a stoichiometric reagent, which is not incorporated into the final product, inherently leads to a lower atom economy.

Pathway 2: Lithiation Route

This pathway can also be broken down into two main transformations:

Bromination : C₈H₁₀O₂ + 2Br₂ → C₈H₈Br₂O₂ + 2HBr

Formylation : C₈H₈Br₂O₂ + 2n-BuLi + 2C₃H₇NO → C₁₀H₁₀O₄ + 2LiBr + 2(C₄H₉)H + ... (simplified)

| Synthetic Pathway Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Bromination of Veratrole | 1,2-Dimethoxybenzene (C₈H₁₀O₂) + Bromine (2Br₂) | 1,2-Dibromo-4,5-dimethoxybenzene (C₈H₈Br₂O₂) | Hydrogen Bromide (2HBr) | 64.5% |

| Lithiation/Formylation | 1,2-Dibromo-4,5-dimethoxybenzene (C₈H₈Br₂O₂) + n-BuLi (2) + DMF (2) | This compound (C₁₀H₁₀O₄) | LiBr, Butane, etc. | ~33.7% |

| Bis-bromomethylation | 1,2-Dimethoxybenzene (C₈H₁₀O₂) + Paraformaldehyde (2CH₂O) + HBr (2) | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (C₁₀H₁₂Br₂O₂) | Water (2H₂O) | 89.6% |

Analysis:

The Bis-bromomethylation step shows a high atom economy, as most atoms from the reactants are incorporated into the intermediate product, with only water as the main byproduct. nih.gov

The Bromination step has a lower atom economy because a significant portion of the mass from the reactants is lost in the form of hydrogen bromide.

The Lithiation/Formylation step has a poor atom economy. This is due to the use of stoichiometric n-butyllithium and DMF, where the butyl group from n-BuLi and the dimethylamino group from DMF become waste products. rsc.org

Reaction Mechanisms of 4,5 Dimethoxyphthalaldehyde

Mechanistic Elucidation of Derivatization Reactions

The reactivity of 4,5-dimethoxyphthalaldehyde is characterized by the presence of two adjacent aldehyde groups on a benzene (B151609) ring, activated by electron-donating methoxy (B1213986) groups. This structure makes it an excellent substrate for a variety of derivatization reactions, particularly with nucleophiles, leading to the formation of complex heterocyclic structures. These reactions are fundamental to its application in analytical chemistry and organic synthesis. The compound readily reacts with O- and N-nucleophiles to form products such as acetals and imines, respectively. researchgate.net

A predominant reaction pathway for this compound involves an initial nucleophilic addition to one or both of the aldehyde carbonyls, followed by an intramolecular cyclization to form a stable heterocyclic ring system.

A classic example is the reaction with hydrazine (B178648) and its derivatives. When this compound is treated with hydrazine hydrate (B1144303), it undergoes a condensative cyclization. researchgate.net The reaction proceeds via the initial formation of a hydrazone at one aldehyde group. The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the second aldehyde group. Subsequent dehydration leads to the formation of the stable, aromatic 6,7-dimethoxyphthalazine. thieme-connect.deepdf.pub This reaction is highly efficient, with reported yields as high as 93%. thieme-connect.deepdf.pub

A similar nucleophilic addition-cyclization mechanism is observed in its reaction with primary amines in the presence of a co-reagent like sulfite (B76179), which is widely used for fluorometric analysis. researchgate.net The primary amine first attacks one of the aldehyde groups to form a Schiff base or carbinolamine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second aldehyde group. The resulting intermediate then rearranges and eliminates water to form a substituted isoindole derivative, which is the basis for the observed fluorescence. researchgate.netmdpi.com

The intramolecular Cannizzaro reaction of the parent compound, phthalaldehyde, provides further insight into the cyclization potential of this structural motif. In the presence of a strong base, phthalaldehyde forms a cyclic hydrate dianion, which is an intermediate in the path to forming o-hydroxymethylbenzoate. cdnsciencepub.com This demonstrates the inherent tendency of the 1,2-dicarbonyl structure to form cyclic adducts.

In the derivatization of primary amines and ammonia (B1221849) for fluorescence detection, co-reagents are crucial for the formation of a stable and highly fluorescent product. For both o-phthalaldehyde (B127526) (OPA) and this compound (M2OPA), sulfite is a commonly used co-reagent. researchgate.net

The role of sulfite is not merely catalytic; it is incorporated into the final molecular structure of the fluorophore. The reaction between M2OPA, an amine (e.g., ammonium), and sulfite results in a fluorescent derivative. researchgate.net Drawing a parallel with the well-studied OPA reaction, the product is a type of 1-sulfonatoisoindole. mdpi.com The mechanism involves the initial formation of an isoindole ring via the pathway described in section 3.1.1. The sulfite then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion intermediate, leading to the formation of a stable, sulfonated heterocyclic compound.

The addition of the sulfonate group serves two primary purposes:

Stabilization : It creates a stable, non-conjugated product that prevents further reactions or polymerization, which can be an issue with OPA derivatives formed in the absence of a stabilizing agent.

Enhanced Fluorescence : The specific electronic nature and rigidity of the 1-sulfonatoisoindole structure result in a molecule with high quantum yield, making it intensely fluorescent and suitable for trace analysis. researchgate.netmdpi.com

The kinetics of derivatization reactions involving this compound are a key aspect of its utility, particularly in automated analytical systems. The reaction of M2OPA with ammonium (B1175870) and sulfite is noted to be rapid, which is an advantage over some other derivatization methods that may require longer incubation times or heating. researchgate.net

| Reagent System | Relative Reaction Speed | Reference |

| M2OPA-Ammonium-Sulfite | Rapid reaction | researchgate.net |

| OPA-Ammonium-Sulfite | Requires 3-4 hours to reach equilibrium at 25°C | researchgate.net |

| Phthalaldehyde Cannizzaro | Considerably slower than analogous acyclic reactions due to unfavorable ring-opening of intermediate | cdnsciencepub.com |

Comparative Mechanistic Studies with Related Phthalaldehydes

Comparing this compound to its parent compound, o-phthalaldehyde (OPA), and other substituted analogs reveals the significant influence of the aromatic ring substituents on the reaction mechanisms and product properties.

The two methoxy groups on the benzene ring of this compound have a profound electronic effect on its reactivity. Methoxy groups are strong electron-donating groups through resonance. This donation of electron density to the aromatic ring has several consequences:

Enhanced Aldehyde Reactivity : The electron-donating nature of the methoxy groups can stabilize the transition state of nucleophilic addition to the aldehyde carbonyls, thereby increasing the rate of reaction compared to unsubstituted OPA. This is consistent with the observation that the M2OPA assay has a more rapid reaction compared to the standard OPA assay. researchgate.net

Altered Product Stability and Properties : The substituents directly impact the electronic structure of the resulting fluorophore. The addition of methoxy groups alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the final isoindole product. This change is directly reflected in the photophysical properties of the molecule. The fluorescent derivative from M2OPA has different excitation and emission maxima (λex=380 nm, λem=485 nm) compared to the derivative from OPA (λex=360 nm, λem=430 nm). researchgate.net Similarly, 4-methoxy-ortho-phthalaldehyde (MO-OPA) also yields a fluorescent product with distinct spectral properties. researchgate.net This tunability of the fluorescence wavelength is a direct result of the ring substitution.

| Phthalaldehyde Analog | Substituents | Fluorescent Derivative λex (nm) | Fluorescent Derivative λem (nm) | Reference |

| o-Phthalaldehyde (OPA) | None | 360 | 430 | researchgate.net |

| 4-Methoxy-ortho-phthalaldehyde (MO-OPA) | 4-Methoxy | ~350 | ~462 | researchgate.net |

| This compound (M2OPA) | 4,5-Dimethoxy | 380 | 485 | researchgate.net |

The primary derivatization reactions of this compound, such as the formation of phthalazines or substituted isoindoles, typically result in the creation of planar, aromatic heterocyclic systems. When reacting with achiral nucleophiles like hydrazine or ammonia, the resulting products (6,7-dimethoxyphthalazine or the corresponding isoindole derivative) are themselves achiral.

No new stereocenters are formed within the core heterocyclic structure during these common reactions. If the derivatizing agent itself is chiral, for example, a primary amine with a stereocenter, the reaction would produce a chiral product. However, the chirality would reside in the substituent attached to the isoindole nitrogen, not within the newly formed ring system. The reaction would likely yield a single diastereomer or a mixture of diastereomers depending on the reaction conditions and any potential for stereochemical induction, though this aspect is not extensively detailed in the surveyed literature for this compound.

Theoretical Approaches to Reaction Mechanism Prediction

The elucidation of reaction mechanisms, particularly for multifunctional molecules like this compound, is greatly enhanced by theoretical and computational chemistry. These methods provide insights into the energetics and structures of transient species such as transition states and intermediates, which are often difficult or impossible to characterize through experimental means alone. Density Functional Theory (DFT) is a prominent computational tool for this purpose, offering a balance between accuracy and computational cost.

Theoretical investigations into reaction mechanisms typically involve mapping the potential energy surface (PES) of a reaction. This process identifies the lowest energy pathway from reactants to products. Key points on the PES include local minima, which correspond to stable molecules (reactants, intermediates, and products), and first-order saddle points, which represent the transition states connecting these minima. The energy difference between the reactants and a transition state is the activation energy, a critical factor in determining the reaction rate.

A variety of computational techniques are employed to explore reaction mechanisms. These include:

Geometry Optimization: Used to find the lowest energy structure for reactants, products, and intermediates.

Transition State Searching: Algorithms like the nudged elastic band (NEB) method or eigenvector-following are used to locate the geometry of transition states.

Frequency Calculations: These are performed to characterize the nature of a stationary point on the PES. A stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

For instance, in studies of dimethoxybenzene derivatives, DFT calculations using various functionals and basis sets are employed to understand their electronic properties and reactivity. nih.govacs.org The choice of functional and basis set can impact the accuracy of the results, as shown in the table below, which compares the performance of different computational methods for studying dimethoxybenzene derivatives.

| DFT Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|

| PBE | 6-311G(d,p) | Most time-efficient calculation. | nih.gov |

| B3LYP | 6-311G(d,p) | Provided the lowest total energy, indicating higher accuracy. | nih.gov |

| PBE0 | - | Used as a hybrid functional for comparison. | nih.gov |

| B3LYP | Def2-TZVP | Produced the lowest energy but required more computation time than 6-311G(d,p). | nih.gov |

A computational study on the N-Heterocyclic Carbene (NHC)-catalyzed asymmetric reaction between benzoic acid and o-phthalaldehyde illustrates the depth of understanding that can be achieved through theoretical approaches. nih.gov The investigation detailed the most energetically favorable reaction pathway, which includes several key steps:

Nucleophilic attack of the NHC catalyst on a carbonyl carbon of o-phthalaldehyde.

Formation of a Breslow intermediate .

Oxidation of the intermediate.

The asymmetric formation of dual C-O bonds , which was identified as the stereoselectivity-determining step.

Dissociation of the catalyst from the final product.

In this study, the energy difference between the pathways leading to the R- and S-configured products was calculated to explain the observed stereoselectivity. nih.gov Furthermore, non-covalent interaction (NCI) and atom-in-molecule (AIM) analyses were used to identify the specific hydrogen-bond interactions (O-H···O and C-H···O) that control the stereochemical outcome. nih.gov

Similarly, a theoretical investigation into the electrophilic aromatic substitution (SEAr) of 1,2-dimethoxybenzene (B1683551) highlights how computational methods can predict regioselectivity. researchgate.net By calculating the free activation energies (ΔG‡) for the reaction at different positions on the aromatic ring, the study demonstrated that the reaction is highly regioselective, favoring the formation of the para-substituted product. researchgate.net The use of IRC diagrams in this study also confirmed the reaction pathways and the influence of solvents on the reactivity. researchgate.net

While a specific theoretical study on the reaction mechanisms of this compound is not available in the current literature, the approaches used for o-phthalaldehyde and other dimethoxybenzene derivatives provide a clear framework for how such an investigation would be conducted. nih.govresearchgate.netacs.org The presence of the two methoxy groups in this compound would significantly influence its electronic properties and reactivity compared to the unsubstituted o-phthalaldehyde. DFT calculations would be essential to quantify these effects, for example, by analyzing the molecular electrostatic potential (MEP) to predict sites of nucleophilic or electrophilic attack. The table below summarizes some calculated electronic properties for related dimethoxybenzene derivatives, which are crucial for predicting their reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| Dimethoxybenzene derivative 1 | - | - | - | nih.gov |

| Dimethoxybenzene derivative 2 | - | - | - | nih.gov |

Data for specific HOMO/LUMO energies and energy gaps for the derivatives in the cited study were not provided in the abstract, but the study indicates these were calculated and used to demonstrate thermodynamic stability.

By applying these established theoretical methods, a detailed understanding of the reaction mechanisms of this compound could be achieved, providing valuable predictions of its reactivity, regioselectivity, and stereoselectivity in various chemical transformations.

Advanced Spectroscopic Characterization of 4,5 Dimethoxyphthalaldehyde and Its Derivatives

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. For 4,5-Dimethoxyphthalaldehyde and its derivatives, this method is crucial for understanding their behavior upon excitation with light.

Excitation and Emission Wavelength Optimization

The efficiency of fluorescence detection is highly dependent on the selection of optimal excitation and emission wavelengths. tecan.com Fluorochromes, such as this compound derivatives, absorb light at a specific wavelength and emit it at a longer wavelength. evidentscientific.com The difference between the peak excitation and emission wavelengths is known as the Stokes shift. tecan.com

For instance, a fluorescent derivative of this compound (M2OPA) formed by reaction with ammonium (B1175870) and sulfite (B76179) exhibits maximum excitation (λex) and emission (λem) wavelengths at 380 nm and 485 nm, respectively. researchgate.net In another case, the reaction products of this compound with ammonium showed maximum excitation and emission wavelengths in the visible region at 508 nm and 564 nm. researchgate.net The modification of the benzene (B151609) ring in o-phthalaldehyde (B127526) (OPA) to create M2OPA, by adding two methoxy (B1213986) groups, shifts the excitation and emission wavelengths of its fluorescent products further into the visible range. researchgate.net This red-shift is advantageous for developing portable detection methods using laser diodes (LDs) or light-emitting diodes (LEDs). researchgate.net

The process of determining the optimal wavelengths involves scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength, and vice versa. evidentscientific.com This optimization is crucial for maximizing the signal-to-noise ratio in fluorescence-based assays. tecan.com

| Derivative | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| M2OPA-Ammonium-Sulfite Adduct | 380 nm | 485 nm | researchgate.net |

| This compound-Ammonium Adduct | 508 nm | 564 nm | researchgate.net |

Quantum Yield Determinations of Fluorescent Products

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield is generally desirable for fluorescence applications. evidentscientific.com

The quantum yield of a fluorescent product can be determined using either absolute or relative methods. jasco-global.com The absolute method involves measuring all the fluorescence emitted from a sample using an integrating sphere, providing a more accurate measurement. horiba.comjasco-global.com The relative method, which is often easier to implement, involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield. jasco-global.comiss.com

Several factors can influence the quantum yield of a fluorophore, including its environment, such as solvent polarity and pH. evidentscientific.com For accurate relative quantum yield measurements, it is recommended to keep the absorbance of both the sample and the reference standard below 0.1 to minimize inner filter effects. edinst.com

Fluorescence Lifetime and Anisotropy Measurements

Fluorescence lifetime and anisotropy provide further details about the photophysical properties and the local environment of a fluorophore.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. evidentscientific.comuci.edu It is an intrinsic property of a fluorophore and can be influenced by various factors, including quenching and energy transfer. evidentscientific.com The decay of fluorescence intensity over time after a pulse of excitation follows an exponential function, and the lifetime is defined as the time it takes for the intensity to drop to 1/e (approximately 37%) of its initial value. evidentscientific.com

Fluorescence anisotropy measures the depolarization of the emitted fluorescence, which provides information about the rotational mobility of the fluorophore. nih.gov When a sample is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization is related to the size and shape of the molecule and the viscosity of the surrounding medium. basicmedicalkey.com Time-resolved fluorescence anisotropy can reveal information about the rotational diffusion of the fluorophore, which can be used to study binding events and changes in the local environment. basicmedicalkey.commdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for determining the molecular structure of compounds. mt.com They provide a "fingerprint" of a molecule by probing its vibrational modes. researchgate.netresearchgate.net

Identification of Functional Groups and Bond Vibrations

FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups and bond vibrations within a molecule. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of bonds with a changing dipole moment. researchgate.net Raman spectroscopy, on the other hand, involves the inelastic scattering of light and provides information about the vibrations of polarizable bonds. mt.com

By analyzing the frequencies and intensities of the peaks in the FTIR and Raman spectra, it is possible to identify the presence of specific functional groups, such as carbonyls (C=O), ethers (C-O-C), and aromatic rings, which are all present in this compound. For example, the strong absorption band around 1700 cm⁻¹ in an FTIR spectrum is characteristic of a C=O stretching vibration. mdpi.com

Conformational Analysis of Derivatives

Vibrational spectroscopy can also be used to study the different spatial arrangements of atoms in a molecule, known as conformations. umich.edu The vibrational frequencies of a molecule are sensitive to its conformation, so changes in the spectrum can indicate changes in the molecular geometry. cumhuriyet.edu.tr

Analytical Applications in Research and Environmental Monitoring

Methodological Development and Optimization in Analytical Procedures

The development of robust and sensitive analytical methods using 4,5-Dimethoxyphthalaldehyde requires careful optimization of several experimental parameters to achieve the best performance. The goal is to maximize the fluorescence signal of the derivative while minimizing background noise and interference.

Key parameters that are typically optimized include:

pH of the reaction medium: The reaction is highly pH-dependent, with optimal fluorescence typically achieved under strongly alkaline conditions (pH > 10) to ensure the presence of the reactive, unprotonated amine or ammonia (B1221849). researchgate.netmdpi.com

Reagent Concentration: The concentrations of this compound and any required thiol (if applicable) must be optimized. Sufficient reagent is needed for complete derivatization, but excessive amounts can lead to high background signals or quenching effects. researchgate.net

Reaction Time and Temperature: The time required to reach maximum fluorescence intensity needs to be determined. While many OPA-based reactions are rapid at room temperature, some may be accelerated by gentle heating. nih.govmdpi.com

Solvent Composition: In HPLC methods, the composition of the mobile phase can influence the stability of the derivative and the fluorescence quantum yield. For pre-column derivatization, the solvent used for the reaction must be compatible with the initial mobile phase conditions.

Masking Agents: In complex matrices like seawater, ions such as calcium and magnesium can precipitate at the high pH required for the reaction. Masking agents like EDTA or citrate (B86180) may be added to prevent precipitation and interference. nih.gov

The optimization process often involves a univariate approach, where one parameter is varied while others are kept constant, or a multivariate approach, such as response surface methodology, to study the interactions between different variables and find the true optimum conditions. researchgate.net

Optimization of Reaction Parameters (e.g., pH, Temperature, Reagent Concentrations)

The efficiency of the derivatization reaction involving this compound with primary amines to form fluorescent isoindole products is critically dependent on several parameters. Optimization of these factors is essential for achieving maximum sensitivity and reproducibility.

pH: The reaction between phthalaldehydes and primary amines in the presence of a thiol is highly pH-dependent. Generally, alkaline conditions (pH 9-11.5) are required to facilitate the reaction. The optimal pH for a specific application would need to be determined empirically to ensure maximum fluorescence intensity of the derivative formed with this compound.

Temperature: Derivatization reactions are often carried out at room temperature. However, the effect of temperature on the reaction rate and the stability of the resulting fluorescent product would need to be investigated to determine the optimal conditions for a given analyte.

Reagent Concentrations: The concentrations of this compound and the thiol reagent (such as 2-mercaptoethanol) are crucial. An excess of the derivatizing reagent is typically used to ensure the complete conversion of the analyte. However, excessively high concentrations can lead to increased background fluorescence and potential quenching effects, necessitating careful optimization. For instance, in a study using OPA for glutathione (B108866) determination, the optimal concentration was found to be 15 mmol L⁻¹.

A systematic approach, such as a single-factor or multi-factor experimental design, would be employed to determine the optimal combination of these parameters.

Development of Miniaturized and Portable Analytical Devices (e.g., Laser Diode Fluorometers)

The development of miniaturized and portable analytical devices is a significant trend in environmental monitoring and point-of-care testing. These devices offer the advantages of on-site analysis, reduced reagent consumption, and faster results. A portable fluorometer designed for use with this compound would likely incorporate a light source with an appropriate excitation wavelength (typically in the UV or blue region for isoindole derivatives), optical filters to select the excitation and emission wavelengths, and a sensitive photodetector.

Recent advancements have led to the creation of high-accuracy, low-cost, and portable fluorometers that can be operated with a smartphone. Such a device could be adapted for the specific excitation and emission maxima of the derivatives formed by this compound. The design would need to minimize interference from external light and be constructed from materials suitable for field use.

Addressing Matrix Effects and Interferences in Complex Samples

When analyzing real-world samples, such as those from environmental or biological sources, the sample matrix can significantly interfere with the analytical measurement. This "matrix effect" can either enhance or suppress the fluorescence signal, leading to inaccurate quantification.

Strategies to mitigate matrix effects include:

Sample Preparation: Implementing cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample before derivatization.

Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby compensating for the matrix effect.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix.

The selectivity of the derivatization reaction itself is also crucial. While this compound is expected to be selective for primary amines, the presence of other primary amines in the sample could lead to interference if they are not chromatographically separated before detection.

Analytical Performance Characteristics and Validation

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for the intended purpose.

Selectivity and Specificity Studies

Selectivity refers to the ability of the method to distinguish the analyte from other substances that may be present in the sample. Specificity is the ultimate level of selectivity, meaning the method gives a response for only a single analyte.

For a method using this compound, selectivity studies would involve:

Analyzing a range of compounds structurally similar to the target analyte to assess potential cross-reactivity.

Testing for interference from common components of the sample matrix.

In chromatographic methods, demonstrating the separation of the analyte derivative from other derivatized compounds and matrix components.

Like its parent compound, OPA, this compound is expected to be highly selective for primary amines.

Sensitivity and Limit of Detection Enhancement Strategies

The sensitivity of a fluorescent method is its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected.

Strategies to enhance the sensitivity and lower the LOD for a this compound-based method would include:

Optimization of Reaction and Instrumental Parameters: As discussed in section 5.2.1, ensuring optimal pH, reagent concentrations, and instrument settings (e.g., excitation and emission wavelengths, detector gain) is fundamental.

Use of Highly Sensitive Detectors: Employing photomultiplier tubes (PMTs) or other sensitive photodetectors in fluorometers can significantly improve signal detection.

Preconcentration Techniques: Using methods like solid-phase extraction to concentrate the analyte from a large volume of sample before derivatization and analysis.

For comparison, methods using the related compound OPA have achieved detection in the picomole range.

Precision, Accuracy, and Robustness Assessments

Precision: This is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: This refers to the closeness of the measured value to the true value and is often assessed through recovery studies. This involves spiking a blank matrix with a known concentration of the analyte and measuring the percentage that is recovered by the analytical method.

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., a slight change in pH, temperature, or reagent concentration). This provides an indication of the method's reliability during routine use.

Below is a hypothetical data table illustrating the type of results that would be generated during the validation of an analytical method for a primary amine using this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | > 0.99 | 0.9995 |

| LOD | Reportable | 0.5 µg/L |

| LOQ | Reportable | 1.5 µg/L |

| Accuracy (% Recovery) | 80-120% | 95.7% |

| Precision (Repeatability RSD) | < 15% | 4.2% |

| Precision (Intermediate RSD) | < 20% | 6.8% |

| Robustness | No significant effect | Passed |

Comparative Analysis with Established Fluorescent Reagents

In the realm of analytical chemistry, particularly in the sensitive detection of primary amines such as amino acids, fluorescent derivatization is a cornerstone technique. For years, o-Phthalaldehyde (B127526) (OPA) and Naphthalene-2,3-dicarboxaldehyde (NDA) have been the reagents of choice. However, the emergence of this compound presents a compelling case for its adoption, offering distinct advantages over its predecessors.

The primary drawback of the widely used OPA is the instability of its derivatives. The fluorescent isoindole adducts formed upon reaction with amino acids, in the presence of a thiol, are known to degrade over time, which can compromise the accuracy and reproducibility of analytical results. While NDA forms more stable derivatives compared to OPA, the stability of its derivatives can also be a concern under certain conditions.

The introduction of two methoxy (B1213986) groups onto the phthalaldehyde ring in this compound is believed to confer enhanced stability to the resulting fluorescent isoindole derivatives. While direct comparative studies are limited in currently available literature, the electron-donating nature of the methoxy groups can be postulated to stabilize the aromatic ring system of the derivative. This increased stability is a significant advantage, as it allows for longer analysis times and potentially more robust and reliable quantification.

This enhanced stability could translate to several practical benefits in a laboratory setting:

Improved reproducibility: More stable derivatives lead to less signal degradation over the course of an experiment, resulting in more consistent and reproducible data.

Flexibility in analysis: The extended stability of the derivatives allows for more flexibility in the timing between derivatization and analysis, which is particularly beneficial in high-throughput screening or when dealing with a large number of samples.

Potentially higher fluorescence quantum yield: While not definitively established in the reviewed literature, modifications to the fluorophore structure, such as the addition of methoxy groups, can sometimes lead to an increase in fluorescence intensity, thereby improving detection sensitivity.

Table 1: Comparative Properties of Fluorescent Reagents

| Feature | o-Phthalaldehyde (OPA) | Naphthalene-2,3-dicarboxaldehyde (NDA) | This compound |

| Derivative Stability | Generally unstable | More stable than OPA derivatives | Postulated to be more stable than OPA and potentially NDA derivatives |

| Reaction Speed | Rapid | Rapid | Assumed to be rapid |

| Primary Application | Derivatization of primary amines | Derivatization of primary amines | Derivatization of primary amines |

The stability of the derivatizing reagent itself is a critical factor for ensuring the accuracy and consistency of analytical measurements. OPA solutions are known to be susceptible to degradation, particularly when exposed to light and air. This degradation can lead to increased background fluorescence and a decrease in reagent reactivity, ultimately affecting the reliability of the analysis.

For this compound, while specific, detailed shelf-life studies are not extensively documented in the public domain, general best practices for the storage of aldehyde-containing and fluorescent reagents should be followed to ensure its stability and performance over time.

General Recommendations for Reagent Storage and Handling:

Storage Temperature: It is generally recommended to store fluorescent derivatization reagents at low temperatures, such as 2-8°C or frozen, to minimize degradation.

Protection from Light: Exposure to light, especially UV light, can cause photochemical degradation of the reagent. Therefore, it is crucial to store the reagent in amber vials or otherwise protected from light.

Inert Atmosphere: To prevent oxidation, it is advisable to store the reagent under an inert atmosphere, such as nitrogen or argon.

Solvent Choice: The choice of solvent for preparing the reagent solution can also impact its stability. Anhydrous solvents are often preferred to minimize hydrolysis.

While a definitive shelf-life for this compound solutions cannot be provided without specific manufacturer data or dedicated stability studies, adherence to these general storage guidelines will help to maximize its viability and ensure reliable performance in analytical applications.

Table 2: General Storage Conditions for Ophthalaldehyde-based Reagents

| Storage Condition | Recommendation | Rationale |

| Temperature | 2-8°C or frozen | Slows down chemical degradation processes. |

| Light Exposure | Store in the dark (e.g., amber vials) | Prevents photochemical decomposition. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon) | Minimizes oxidation of the aldehyde groups. |

| Moisture | Use anhydrous solvents and desiccated storage | Prevents hydrolysis of the reagent. |

Computational Chemistry Studies on 4,5 Dimethoxyphthalaldehyde

Quantum Chemical Characterization of Electronic Structures

Quantum chemical methods are essential for understanding the electronic properties of molecules, which govern their reactivity, spectroscopy, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

If DFT calculations were performed on 4,5-dimethoxyphthalaldehyde, they would provide detailed information about its ground-state properties. This includes:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (which indicates regions susceptible to electrophilic or nucleophilic attack), and dipole moment.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation.

While no specific DFT studies on this compound were found, research on other o-phthalaldehyde (B127526) derivatives has utilized DFT. For instance, in a study on the cationic polymerization of various substituted o-phthalaldehydes, DFT calculations (using the B3LYP hybrid functional with the 6-31++G** basis set) were employed to predict the ceiling temperatures of the polymers. amazonaws.com This demonstrates how DFT can be used to understand the thermodynamic stability and reactivity of this class of compounds. amazonaws.com

A hypothetical data table of DFT-calculated ground state properties for this compound is presented below to illustrate the typical output of such a study.

Interactive Table: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

(Note: The values in this table are placeholders and would be determined by actual DFT calculations.)

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly valuable for predicting spectroscopic properties.

Application of TD-DFT to this compound would allow for the prediction of:

Electronic Absorption Spectra (UV-Vis): The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in electronic excitations (e.g., n→π, π→π transitions).

Excited State Properties: Geometries and dipole moments of the molecule in its excited states.

For example, TD-DFT calculations have been used to study the electronic radiative transitions in molecules with a 1,4-dimethoxybenzene (B90301) core, which is structurally related to this compound. iucr.org In a study on a 1,4-distyryl-2,5-dimethoxybenzene derivative, TD-DFT at the B3LYP/6-311G(d,p) level was used to calculate vertical excitation and emission energies, as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). iucr.org Such calculations provide insight into the fluorescence properties of these materials. iucr.org

Interactive Table: Hypothetical TD-DFT Spectroscopic Predictions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Value | Value | Value |

| S0 → S2 | Value | Value | Value |

| S0 → S3 | Value | Value | Value |

(Note: The values in this table are placeholders and would be determined by actual TD-DFT calculations.)

Molecular Dynamics Simulations of Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and dynamics of a molecule.

For this compound, MD simulations would be instrumental in understanding its flexibility and how its shape changes in different environments.

Investigation of Intramolecular Interactions

MD simulations can reveal the dynamic interplay of intramolecular forces that determine the preferred conformations of this compound. This would involve analyzing:

Dihedral Angle Distributions: The rotation around single bonds, particularly the C-C bonds connecting the aldehyde and methoxy (B1213986) groups to the benzene (B151609) ring.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O interactions might influence conformational preferences.

Steric Hindrance: The steric repulsion between the adjacent aldehyde and methoxy groups, which would constrain the rotational freedom of these groups.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the solvent molecules surrounding this compound to investigate:

Solvent Shell Structure: The arrangement of solvent molecules (e.g., water, ethanol) around the solute.

Solvent-Solute Interactions: The formation of hydrogen bonds or other non-covalent interactions between the solvent and the aldehyde and methoxy groups.

Conformational Changes in Different Solvents: How the conformational preferences of this compound change in solvents of varying polarity. While no specific MD studies on this compound are available, MD simulations are frequently used to study the behavior of aromatic aldehydes in various contexts, such as their interaction with biological macromolecules or their inclusion in host-guest complexes. nih.govnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the structures of transient species like transition states.

For this compound, this approach could be used to study various reactions, such as:

Nucleophilic Addition to the Aldehyde Groups: Modeling the reaction with nucleophiles to understand the regioselectivity and stereoselectivity.

Oxidation and Reduction Reactions: Investigating the mechanisms of conversion of the aldehyde groups to carboxylic acids or alcohols.

Cyclization Reactions: Exploring the potential for intramolecular reactions, given the proximity of the two functional groups.

The process involves locating the transition state structure for a given reaction step and calculating the activation energy barrier. This information is crucial for predicting reaction rates and understanding how substituents on the aromatic ring influence reactivity. Although no specific studies on the reaction pathways of this compound were identified, computational studies on the reactions of other aromatic aldehydes are common in the literature. rsc.org

Energy Barrier Calculations for Derivatization Reactions

Computational studies utilizing methods such as Density Functional Theory (DFT) are instrumental in elucidating the reaction mechanisms and energy profiles of chemical reactions. For this compound, these calculations would focus on its derivatization, typically involving reactions with primary amines and thiols to form fluorescent isoindole derivatives.

The reaction mechanism is understood to proceed in a stepwise manner. The initial step involves the nucleophilic attack of a primary amine on one of the aldehyde groups of this compound to form a hemiaminal intermediate. This is followed by the reaction with a thiol to form a thiohemiaminal, which then undergoes cyclization and dehydration to yield the final fluorescent isoindole product.

DFT calculations would be employed to determine the transition state energies for each of these steps. The presence of the electron-donating methoxy groups at the 4 and 5 positions of the phthalaldehyde ring is expected to influence the electrophilicity of the carbonyl carbons. This, in turn, would affect the energy barriers for the nucleophilic attack steps. It is hypothesized that the electron-donating nature of the methoxy groups might slightly increase the activation energy for the initial amine addition compared to the unsubstituted o-phthalaldehyde.

A hypothetical reaction coordinate diagram based on DFT calculations for the derivatization of this compound with a generic primary amine (R-NH₂) and thiol (R'-SH) is presented below. The energy values are illustrative and would require specific quantum chemical calculations for accurate determination.

| Reaction Step | Reactants | Transition State (TS) | Intermediate/Product | Calculated Energy Barrier (kcal/mol) |

| 1. Hemiaminal Formation | This compound + R-NH₂ | TS1 | Hemiaminal | Value |

| 2. Thiohemiaminal Formation | Hemiaminal + R'-SH | TS2 | Thiohemiaminal | Value |

| 3. Cyclization | Thiohemiaminal | TS3 | Cyclic Intermediate | Value |

| 4. Dehydration | Cyclic Intermediate | TS4 | Fluorescent Isoindole | Value |

Note: The values in the table are placeholders and would need to be populated with data from specific computational studies on this compound.

Prediction of Reaction Selectivity and Yields

Computational chemistry can also be a powerful tool for predicting the selectivity and potential yields of derivatization reactions involving this compound. Given that the two aldehyde groups are electronically equivalent due to the symmetrical placement of the methoxy groups, regioselectivity is not a primary concern in the initial reaction step.

However, in reactions with complex amines or in the presence of competing nucleophiles, computational models can predict the favored reaction pathway. By comparing the calculated energy barriers for different potential reactions, the most likely product can be identified.

Machine learning models, trained on datasets of similar reactions, could also be employed to predict the yields of derivatization reactions of this compound under various conditions. These models would take into account parameters such as the structure of the amine and thiol, solvent, temperature, and catalyst, if any.

Quantitative Structure-Activity Relationship (QSAR) for Fluorescent Derivatives

Development of Predictive Models for Fluorescence Characteristics

The fluorescent isoindole derivatives of this compound are of significant interest for their applications in bioanalytical chemistry. QSAR modeling provides a computational framework to correlate the structural features of these derivatives with their fluorescence properties, such as quantum yield and emission wavelength.

The development of a QSAR model for these derivatives would involve the following steps:

Data Set Compilation: A dataset of this compound-derived isoindoles with experimentally measured fluorescence quantum yields and emission wavelengths would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., HOMO-LUMO gap, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. The presence of the two methoxy groups would be a key structural feature influencing these descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines would be used to build a mathematical model that relates the calculated descriptors to the observed fluorescence characteristics.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for predicting the fluorescence quantum yield (Φ) of a series of this compound-derived isoindoles might take the form of the following equation:

Φ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β are the regression coefficients for each descriptor.

The table below illustrates the types of molecular descriptors that would be relevant for a QSAR study on the fluorescent derivatives of this compound.

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Fluorescence |

| Electronic | HOMO-LUMO Gap | A smaller gap is often correlated with longer emission wavelengths. |

| Dipole Moment | Can influence solvent interactions and affect quantum yield. | |

| Steric | Molecular Volume | Increased bulkiness of substituents may lead to steric hindrance and affect non-radiative decay pathways. |

| Topological | Wiener Index | Relates to molecular branching and can indirectly influence fluorescence. |

Note: The predicted influences are general trends and the actual correlations would be determined by the specific QSAR model.

By developing robust QSAR models, it would be possible to virtually screen and design new fluorescent probes derived from this compound with optimized fluorescence characteristics for specific applications.

Advanced Materials Science Applications of 4,5 Dimethoxyphthalaldehyde Derivatives

Integration into Functional Sensing Materials

The aldehyde groups of 4,5-dimethoxyphthalaldehyde and its derivatives are highly reactive and can readily participate in condensation reactions with various nucleophiles. This reactivity is harnessed to create sophisticated chemosensors and biosensors with high sensitivity and selectivity.

Derivatives of this compound are employed in the fabrication of chemosensors for the detection of a variety of analytes. For instance, they have been incorporated into fluorescence-based detection methods for ammonia (B1221849). These sensors operate on the principle that the reaction of the aldehyde with the target analyte induces a change in the fluorescence properties of the molecule. This approach has been utilized in the development of microfluidic paper-based analytical devices (μPADs) for environmental monitoring, such as the determination of ammonia in wastewater samples researchgate.net.

In the realm of biosensors, these derivatives can be used to detect biological molecules. The aldehyde functional groups can react with primary amines on biomolecules like proteins and nucleic acids, enabling their detection and quantification. This capability is crucial for various diagnostic applications, from early disease detection to monitoring therapeutic efficacy mdpi.comnih.gov. The versatility of these compounds allows for their integration into various sensing platforms, including those based on electrochemical and optical principles nih.govnih.govmdpi.com.

Table 1: Applications of this compound Derivatives in Sensing

| Sensor Type | Analyte | Application Area | Principle of Detection |

| Chemosensor | Ammonia | Environmental Monitoring | Fluorescence Detection researchgate.net |

| Biosensor | Biomolecules (Proteins, etc.) | Medical Diagnostics | Reaction with primary amines |

The inherent electronic properties of this compound derivatives, which can be tuned through chemical modification, make them suitable for applications in optoelectronic devices. These derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic solar cells, and other electronic components mdpi.com. The performance of such devices is often dependent on the molecular orientation and adsorption of the organic molecules on the substrate, highlighting the importance of understanding surface-molecule interactions mdpi.com. Twisted organic compounds derived from structures like this compound have shown potential in developing solid-state fluorescent materials for these applications bohrium.com.

Role in Polymeric and Supramolecular Chemistry

The difunctional nature of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of polymers. Furthermore, its aromatic core and functional groups can participate in non-covalent interactions, leading to the formation of complex supramolecular structures.

Derivatives of this compound can be polymerized to create fluorescent polymers and copolymers. These materials are of great interest for applications in bioimaging, sensing, and optoelectronics. The fluorescence properties of these polymers can be tailored by co-polymerizing the this compound derivative with other monomers researchgate.netresearchgate.net. The incorporation of fluorescent markers into biocompatible block copolymers is a significant strategy for tracking these materials in biological systems nih.gov. Donor-acceptor type conjugated copolymers, which can be synthesized using derivatives with similar functionalities, are of high interest in the field of electrochromism due to their distinct redox peaks and wide absorption spectra mdpi.com.

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. Derivatives of this compound can be designed to self-assemble into well-defined, ordered structures such as nanofibers, vesicles, and gels northwestern.edunih.gov. These self-assembly processes are driven by interactions like hydrogen bonding, π-π stacking, and van der Waals forces northwestern.edu. The resulting supramolecular architectures can exhibit unique fluorescent properties that are different from the individual molecules, making them suitable for applications in materials science and nanotechnology rsc.orgnih.govrsc.org.

Photonic and Optoelectronic Properties of Derivatives

The photonic and optoelectronic properties of this compound derivatives are closely linked to their molecular structure. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde groups on the aromatic ring creates a push-pull system, which can lead to interesting photophysical behaviors, including fluorescence and solvatochromism.

By modifying the substituents on the aromatic ring or extending the π-conjugated system, the absorption and emission wavelengths, quantum yields, and other photophysical parameters can be finely tuned. This tunability is a key advantage in the design of materials for specific applications, such as fluorescent probes with specific emission colors or materials for nonlinear optics.

Engineering of Light-Emitting Materials

Derivatives of this compound have been investigated as building blocks for novel light-emitting polymeric materials, primarily through the formation of Schiff bases to create poly(azomethine)s. These polymers are of interest due to their conjugation, which can lead to desirable photoluminescent properties. The incorporation of the dimethoxybenzene unit from this compound can influence the polymer's solubility, morphology, and electronic properties, thereby affecting its light-emitting characteristics.

Research into poly(azomethine)s has demonstrated their potential as organic semiconductor materials. The synthesis of these polymers typically involves a polycondensation reaction between a dialdehyde (B1249045), such as this compound, and various aromatic diamines. The resulting imine (-CH=N-) linkages in the polymer backbone contribute to the extended π-conjugation necessary for luminescence.

Studies on poly(azomethine-phenothiazine)s, for example, have shown that these materials can emit green light with high quantum yields in both solution and solid states. While not specifically using this compound, this research highlights the potential of the poly(azomethine) structure for light emission. The photophysical properties of these polymers, including their absorption and emission spectra, are key parameters in evaluating their suitability for light-emitting applications. For instance, some Schiff base polymers exhibit emission in the blue-green to green region of the visible spectrum.

The thermal stability of these polymers is another critical factor for their application in electronic devices. Poly(azomethine)s have generally been found to possess good thermal stability. The specific properties of poly(azomethine)s derived from this compound would depend on the chosen diamine co-monomer, which can be tailored to fine-tune the resulting material's photophysical and thermal characteristics.

| Polymer Type | Synthesis Method | Emission Color | Key Findings |

| Poly(azomethine)s | Polycondensation | Blue-Green to Green | Good thermal stability and solubility in organic solvents. Photoluminescent properties are dependent on the specific monomers used. |

| Poly(azomethine-phenothiazine)s | Polycondensation | Green | High quantum yields in both solution and solid-state. |

Applications in Advanced Imaging and Probing Technologies

Derivatives of this compound, particularly Schiff bases, have shown significant promise as fluorescent probes for the detection of various analytes and for bioimaging applications. The aldehyde functional groups of this compound readily react with primary amines to form Schiff bases, which can be designed to exhibit changes in their fluorescence properties upon interaction with specific ions or changes in their environment, such as pH.

Fluorescent Probes for Metal Ions:

Schiff base derivatives of this compound can act as chemosensors for metal ions. The imine nitrogen and the methoxy oxygen atoms can serve as binding sites for metal ions. This coordination can lead to a "turn-on" fluorescence response, where the fluorescence intensity of the probe significantly increases upon binding to the target ion. This is often attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complexation.

For instance, Schiff base probes have been developed for the highly selective and sensitive detection of Al³⁺ ions in aqueous solutions. These probes can exhibit a significant fluorescence enhancement upon binding to Al³⁺, with detection limits in the micromolar range. Such sensors have been successfully applied to the quantification of Al³⁺ in real water samples and for imaging within biological systems. Similarly, fluorescent probes for the detection of Zn²⁺ have been developed based on Schiff base chemistry, which are crucial for monitoring this biologically important ion. nih.gov

| Probe Derivative | Target Analyte | Response Mechanism | Detection Limit | Application |

| Schiff Base of 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminoisoindoline-1,3-dione | Al³⁺ | Turn-on Fluorescence | 1 ppb | Water samples, Rice seedlings |

| Benzothiazole-based Schiff Base | Al³⁺ | Turn-on Fluorescence | 0.70 µM | Water samples, Test papers, Cell imaging |

| N-methyl-alpha,beta,gamma,delta-tetraphenylporphine | Zn²⁺ | Fluorescence Enhancement | 1.5x10⁻⁷ mol/L | Aqueous solution |

Fluorescent Probes for pH Sensing:

The fluorescence of Schiff base compounds can also be sensitive to pH changes. The protonation or deprotonation of the imine nitrogen or other functional groups within the molecule can alter its electronic structure and, consequently, its fluorescence properties. This has been exploited to create fluorescent pH sensors that operate in different pH ranges. Some Schiff base probes exhibit a "fluorescence on" response in neutral to basic solutions, making them suitable for monitoring pH in various chemical and biological systems. researchgate.net

| Probe Type | pH Range | Response Mechanism | Key Features |

| Schiff Base Derivatives | Neutral to Alkaline | Fluorescence "turn-on" | Reversible, linear response in specific pH ranges |

Bioimaging Applications:

The ability of these fluorescent probes to operate in aqueous environments and their low cytotoxicity makes them valuable tools for bioimaging. Schiff base derivatives have been successfully used to visualize and quantify target ions within living cells. For example, probes have been designed to penetrate cell membranes and report on the intracellular concentration of Al³⁺ through fluorescence microscopy. This allows for the real-time monitoring of ion fluxes and their impact on cellular processes. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for 4,5-Dimethoxyphthalaldehyde Analogues

The synthesis of substituted o-phthalaldehydes, including analogues of this compound, has traditionally been challenging, often resulting in low yields. bohrium.comacs.orgnih.gov This limitation has spurred research into more efficient and versatile synthetic strategies to access a wider range of functionalized derivatives. Future research is increasingly focused on overcoming these synthetic hurdles to unlock new applications.

One promising avenue is the development of novel copolymerization techniques. For instance, the copolymerization of o-phthalaldehyde (B127526) (OPA) with various benzaldehyde (B42025) derivatives has been shown to be an effective method for creating functional polymers with tunable properties. nih.govnih.gov This approach allows for the incorporation of diverse functionalities into the polymer backbone, which can be adapted for specific applications. Another advanced technique being explored is reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been successfully used to synthesize OPA-functionalized copolymers. acs.org These methods offer greater control over the polymer architecture and molecular weight, paving the way for the creation of highly tailored materials.

The development of more efficient catalytic systems is another key area of research. Innovations in catalysis could lead to higher yields and milder reaction conditions for the synthesis of this compound and its analogues. The exploration of novel starting materials and synthetic pathways will also be crucial in expanding the chemical space of accessible derivatives. The table below summarizes some emerging synthetic strategies for phthalaldehyde derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Copolymerization with Benzaldehyde Derivatives | Anionic initiated polymerization of phthalaldehyde with electron-deficient benzaldehydes. nih.govnih.gov | Access to a wide range of functional polymers with tunable properties. |

| RAFT Polymerization | Controlled polymerization technique to create well-defined OPA-functionalized copolymers. acs.org | Precise control over polymer structure and molecular weight. |

| Novel Catalytic Systems | Exploration of new catalysts to improve reaction efficiency and yield. | Higher yields, milder reaction conditions, and increased substrate scope. |

Exploration of Undiscovered Reaction Mechanisms and Derivatization Targets

The primary and most well-documented reaction of this compound involves a three-component reaction with a primary amine and a thiol to form a highly fluorescent isoindole derivative. nih.govacs.org This reaction is the cornerstone of its use in amino acid analysis. nih.gov The proposed mechanism entails the initial formation of an imine, followed by a nucleophilic attack from the thiol to form an acetal-like intermediate. This intermediate then undergoes cyclization to a hemiaminal, which subsequently dehydrates to yield the fluorescent isoindole. nih.gov

While this mechanism is widely accepted, there remains debate and ongoing research to fully elucidate the finer details and kinetics of the reaction, with discussions often revolving around the Sternson-Wong and Simons-Johnson mechanistic pathways. nih.gov Future research will likely focus on more detailed computational and experimental studies to resolve these mechanistic questions. The stability of the resulting isoindole is known to be influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally enhancing stability. nih.gov Further exploration of the electronic and steric effects of substituents on the phthalaldehyde ring, as well as on the amine and thiol reactants, could lead to the design of more robust and sensitive fluorescent probes.